molecular formula C19H23N3O3 B2778040 N-(4-methoxybenzyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide CAS No. 1448135-41-8

N-(4-methoxybenzyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2778040
CAS No.: 1448135-41-8
M. Wt: 341.411
InChI Key: KPHHYJTZGILVDI-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a piperidine carboxamide derivative characterized by a 4-methoxybenzyl group at the N-position and a pyridin-2-yloxy substituent at the 4-position of the piperidine ring. This structural motif is common in compounds targeting enzymes such as fatty acid amide hydrolase (FAAH) or receptors like G protein-coupled receptors (GPCRs), where the piperidine scaffold contributes to binding affinity and selectivity .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-pyridin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-16-7-5-15(6-8-16)14-21-19(23)22-12-9-17(10-13-22)25-18-4-2-3-11-20-18/h2-8,11,17H,9-10,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHHYJTZGILVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Enzyme Inhibition : PF-3845’s covalent inhibition mechanism highlights the importance of urea/thiourea groups in FAAH targeting, whereas the target compound’s carboxamide group may employ reversible binding, necessitating further kinetic studies .
  • Receptor Targeting: The patent derivatives in feature cyanobenzyl groups, which could mimic the 4-methoxybenzyl group’s role in receptor binding while introducing polarity for solubility adjustments .

Q & A

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., EGFR or Aurora A) .
  • MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping : Identify critical H-bond donors (piperidine NH) and π-π stacking (pyridine ring) .

How does the methoxybenzyl substituent influence metabolic stability?

Advanced Research Question
The 4-methoxy group on the benzyl moiety:

  • Reduces CYP450 Oxidation : Methoxy groups resist cytochrome P450-mediated degradation compared to unsubstituted benzyl .
  • Enhances Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration in rodent models .
  • Validated via LC-MS/MS : Quantify metabolites in microsomal assays to track demethylation pathways .

What structural analogs are critical for SAR studies?

Advanced Research Question
Key analogs for structure-activity relationship (SAR) exploration:

  • Chlorobenzyl Variants : Assess halogen effects on target affinity .
  • Pyridine-to-Pyrimidine Swaps : Evaluate heterocycle size impact on receptor fit .
  • Piperidine Ring Modifications : Test 3- or 4-substituted piperidines for conformational effects .

How is compound stability under physiological conditions evaluated?

Advanced Research Question

  • Forced Degradation Studies : Expose to pH 1–13 buffers at 40°C for 48h; monitor via HPLC .
  • Plasma Stability Assays : Incubate in human plasma (37°C, 4h); quantify parent compound via LC-MS .
  • Light Exposure Tests : ICH Q1B guidelines assess photodegradation in UV/visible light .

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